![molecular formula C10H14BrNO2 B2630894 2-Bromo-2-nitro-adamantane CAS No. 40854-02-2](/img/structure/B2630894.png)
2-Bromo-2-nitro-adamantane
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Description
2-Bromo-2-nitro-adamantane is a derivative of adamantane . Adamantane is often used as pharmaceutical intermediates and also as the raw material of light-sensitive material, cosmetic and surfactant intermediates, and the epoxy curing agent . 2-Bromoadamantane, a related compound, has been used to study the c-alkylation of phenol .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Heterolysis of 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane in sulfolane in the presence of 1,3,5-triphenylverdazyl generates a verdazylium salt and an alkylation product that decomposes to 2-methyleneadamantane .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The adamantyl radical is generated using chlorine radical which is initially produced via homolysis of peroxide and then propagated according to the mechanism shown .Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The physical and chemical properties of 2-Bromo-2-nitro-adamantane specifically are not explicitly mentioned in the retrieved papers.Safety and Hazards
properties
IUPAC Name |
2-bromo-2-nitroadamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c11-10(12(13)14)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWPSMTERVEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3([N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-nitro-adamantane |
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